

Physical and chemical properties of Graveobioside A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Graveobioside A

Cat. No.: B2433193

[Get Quote](#)

Graveobioside A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graveobioside A, a flavonoid glycoside, is a naturally occurring compound found in various plants, notably in celery (*Apium graveolens*). As a member of the flavonoid family, it is recognized for its potential biological activities, which are a subject of ongoing research. This technical guide provides a detailed overview of the known physical and chemical properties of **Graveobioside A**, experimental protocols for its study, and an exploration of its potential biological significance.

Physicochemical Properties

Graveobioside A is structurally identified as Luteolin-7-O-(2- β -D-apiosyl-(1 \rightarrow 2)- β -D-glucoside). Its chemical structure consists of a luteolin aglycone attached to a disaccharide moiety. The presence of multiple hydroxyl groups and sugar residues contributes to its polarity and solubility characteristics.

Structural and Molecular Data

Property	Value	Reference
Molecular Formula	C26H28O15	[1][2]
Molecular Weight	580.49 g/mol	[1][2]
Monoisotopic Mass	580.14282018 Da	[2]
CAS Number	506410-53-3	[3]
Chemical Name	7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one	[3]
Appearance	Powder	-
Melting Point	259-261 °C	

Solubility

Solvent	Solubility	Reference
Water	Soluble	-
Methanol	Soluble	-
Ethanol	Soluble	-
DMSO	Soluble	-
Pyridine	Soluble	-

Spectral Data

The structural elucidation of **Graveobioside A** has been confirmed through ¹H and ¹³C NMR spectroscopy. The following data was reported from spectra recorded in DMSO-d₆.[\[4\]](#)[\[5\]](#)

^1H NMR (600 MHz, DMSO- d_6) δ (ppm): 7.41 (d, J = 8.7 Hz, 2H), 6.86 (d, J = 7.8 Hz, 1H), 6.76 (d, J = 11.6 Hz, 1H), 6.71 (s, 1H), 6.40 (d, J = 9.1 Hz, 1H), 5.33 (s, 1H), 5.15 (d, J = 7.4 Hz, 1H), 5.05 (d, J = 7.5 Hz, 1H), 3.89 (d, J = 9.4 Hz, 1H), 3.72 (s, 1H), 3.69 (d, J = 10.7 Hz, 2H), 3.63 (d, J = 9.3 Hz, 1H), 3.52 - 3.39 (m, 5H), 3.36 (dd, J = 14.0, 7.0 Hz, 1H), 3.32 - 3.21 (m, 3H), 3.16 (dd, J = 14.5, 7.4 Hz, 2H).[4]

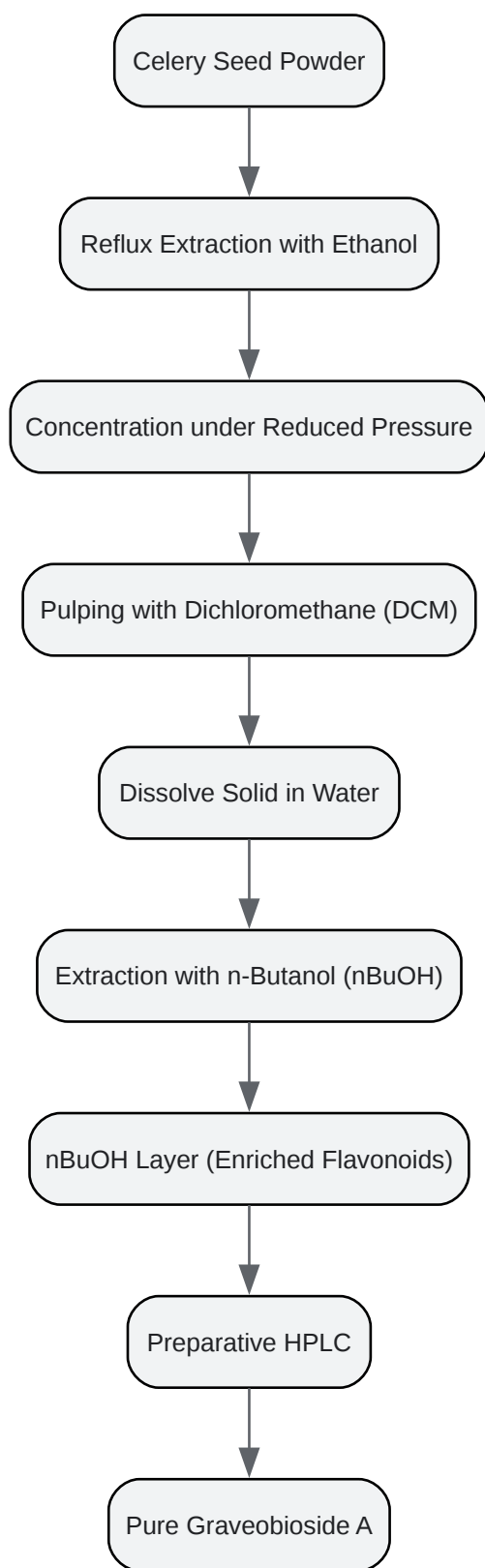
^{13}C NMR (151 MHz, DMSO- d_6) δ (ppm): 182.07, 164.54, 164.30, 161.89, 157.70, 150.10, 146.14, 121.92, 119.41, 116.43, 113.78, 104.12, 103.29, 99.24, 94.26.[4]

High-resolution mass spectrometry is utilized to confirm the molecular weight and elemental composition of **Graveobioside A**. The deprotonated molecular ion $[\text{M}-\text{H}]^-$ is typically observed in negative ion mode ESI-MS.

Experimental Protocols

Isolation and Purification of Graveobioside A from Celery Seeds

While a highly detailed, step-by-step protocol for the exclusive isolation of **Graveobioside A** is not readily available in the literature, a general workflow can be constructed based on methods for isolating flavonoids from celery seeds.[6]



[Click to download full resolution via product page](#)

Caption: General workflow for the extraction and isolation of **Graveobioside A**.

Methodology:

- **Extraction:** Powdered celery seeds are subjected to reflux extraction with ethanol. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.[6]
- **Concentration:** The combined ethanolic extracts are concentrated under reduced pressure to remove the solvent, yielding a crude extract.[6]
- **Solvent Partitioning:** The crude extract is then partitioned between dichloromethane (DCM) and water. The solid material, which contains the more polar flavonoid glycosides, is collected. This solid is subsequently dissolved in water and partitioned with n-butanol. The n-butanol layer, which will contain the enriched flavonoid glycosides, is collected.[6]
- **Chromatographic Purification:** The enriched n-butanol fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC). A C18 reversed-phase column is commonly used with a gradient elution of methanol and water, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape. Fractions are collected and monitored by analytical HPLC to identify those containing pure **Graveobioside A**.

Analytical High-Performance Liquid Chromatography (HPLC)

Purpose: To analyze the purity of **Graveobioside A** fractions and for quantification.

Typical Conditions:

- **Column:** C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- **Mobile Phase:** A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., methanol or acetonitrile).
- **Detection:** UV detector at a wavelength of approximately 340-350 nm, which is characteristic for flavones.
- **Flow Rate:** 1.0 mL/min.

- Injection Volume: 10-20 μ L.

Antioxidant Activity Assays

The antioxidant potential of flavonoids like **Graveobioside A** can be assessed using various in vitro assays.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol Outline:

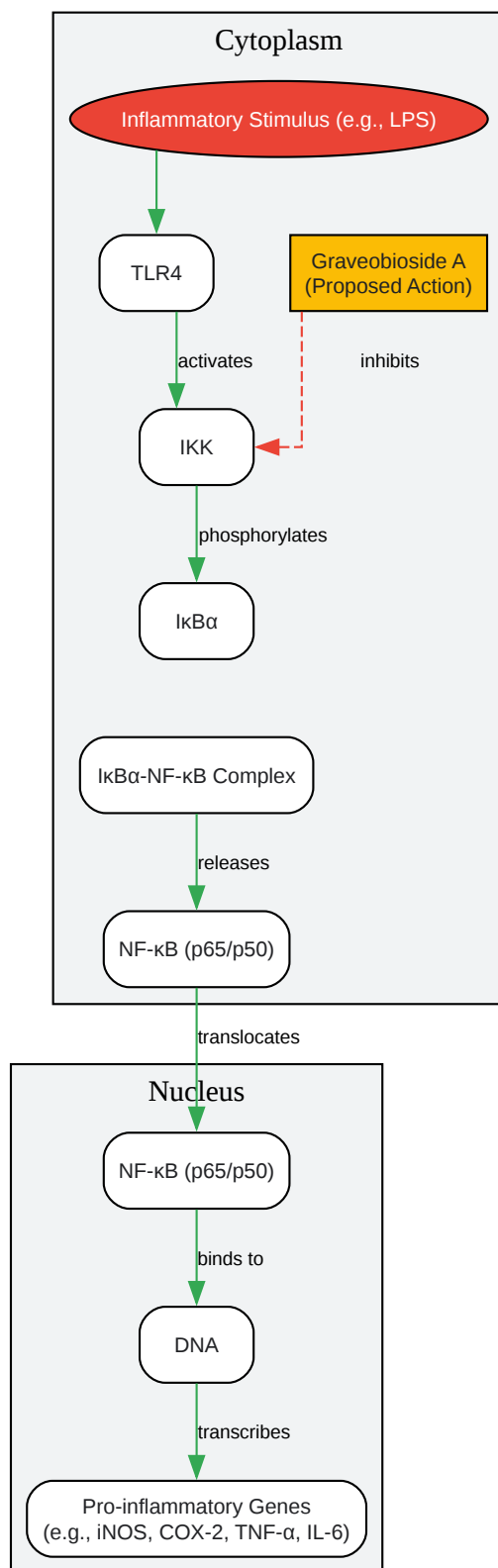
- Prepare a stock solution of DPPH in methanol.
- Prepare various concentrations of **Graveobioside A** in a suitable solvent (e.g., methanol).
- Mix the **Graveobioside A** solutions with the DPPH solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at approximately 517 nm.
- Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox is typically used as a positive control.

Biological Activity and Signaling Pathways

Specific studies detailing the direct effects of **Graveobioside A** on cellular signaling pathways are limited. However, the biological activities of its aglycone, luteolin, and the closely related luteolin-7-O-glucoside have been investigated, providing insights into the potential mechanisms of **Graveobioside A**. Flavonoids are known to modulate key inflammatory and antioxidant signaling pathways such as NF- κ B and MAPK.^{[7][8][9][10][11][12][13][14]}

Potential Anti-inflammatory Effects via NF- κ B Pathway Modulation

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. Studies on luteolin and its glycosides have shown inhibitory effects on this pathway.[8][9][10][14]



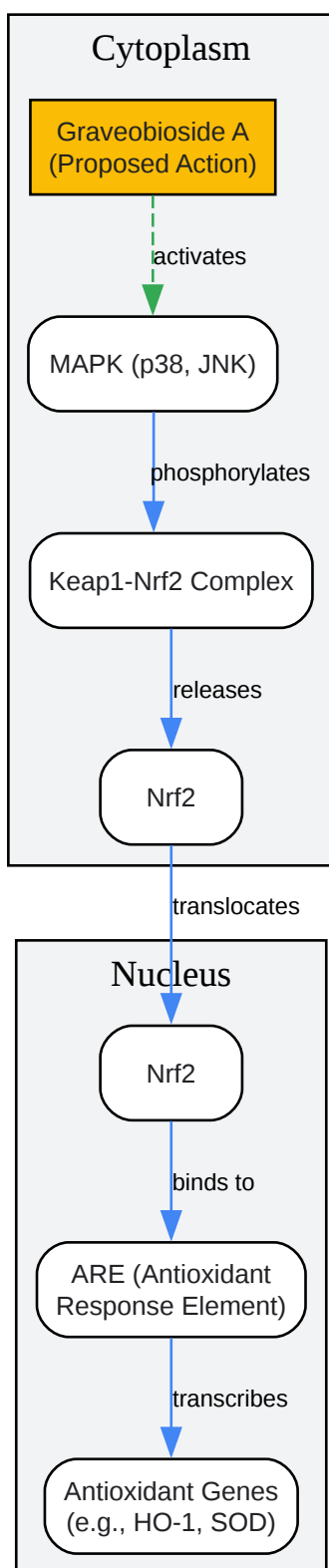
[Click to download full resolution via product page](#)

Caption: Proposed anti-inflammatory action of **Graveobioside A** via NF- κ B pathway inhibition.

It is hypothesized that **Graveobioside A**, similar to other luteolin glycosides, may inhibit the phosphorylation of I κ B α , an inhibitor of NF- κ B. This would prevent the release and nuclear translocation of NF- κ B, thereby downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, TNF- α , and IL-6.^{[8][9][10]}

Potential Antioxidant Effects via MAPK/Nrf2 Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to external stimuli, including oxidative stress. The Nrf2 pathway is a key regulator of the antioxidant response. Luteolin and luteolin-7-O-glucoside have been shown to modulate MAPK signaling to enhance the antioxidant potential of cells.^{[7][12]}



[Click to download full resolution via product page](#)

Caption: Proposed antioxidant action of **Graveobioside A** via MAPK/Nrf2 pathway activation.

Graveobioside A may activate MAPK pathways such as p38 and JNK, leading to the phosphorylation and release of Nrf2 from its inhibitor Keap1. Translocated Nrf2 can then bind to the Antioxidant Response Element (ARE) in the nucleus, upregulating the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).^[7]

Conclusion and Future Directions

Graveobioside A is a flavonoid with well-defined physicochemical properties. While its biological activities have not been extensively studied directly, research on its aglycone and related glycosides suggests potential anti-inflammatory and antioxidant effects through the modulation of key cellular signaling pathways.

Future research should focus on:

- Developing and publishing a standardized, detailed protocol for the isolation and purification of **Graveobioside A** to facilitate further studies.
- Investigating the specific effects of pure **Graveobioside A** on the NF-κB and MAPK signaling pathways in various cell models.
- Conducting in vivo studies to evaluate the bioavailability, metabolism, and efficacy of **Graveobioside A** in animal models of inflammatory and oxidative stress-related diseases.

This technical guide provides a foundational resource for researchers and professionals in drug development, summarizing the current knowledge on **Graveobioside A** and highlighting areas for future investigation into its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: Showing metabocard for Graveobioside A (HMDB0038469) [hmdb.ca]

- 2. Luteolin 7-O-(2-(beta-D-apiofuranosyl)-beta-D-glucopyranoside) | C₂₆H₂₈O₁₅ | CID 101248035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Review of the Antioxidant Activity of Celery (*Apium graveolens* L) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Antioxidant Capacities and Enzymatic Inhibitory Effects of Different Solvent Fractions and Major Flavones from Celery Seeds Produced in Different Geographic Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Graveobioside A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2433193#physical-and-chemical-properties-of-graveobioside-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com